molecular formula C19H19ClN2O2 B10864250 N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetohydrazide

Cat. No.: B10864250
M. Wt: 342.8 g/mol
InChI Key: OPFUXUPVEZEYQA-CIAFOILYSA-N
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Description

N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methylene bridge, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE typically involves the following steps:

    Formation of the Hydrazide Intermediate: The initial step involves the reaction of 1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride in the presence of a base such as pyridine to form the corresponding chloroacetyl derivative.

    Condensation Reaction: The chloroacetyl derivative is then reacted with hydrazine hydrate to form the hydrazide intermediate.

    Schiff Base Formation: Finally, the hydrazide intermediate undergoes a condensation reaction with 4-chlorobenzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Researchers are particularly interested in its ability to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. Its derivatives may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE
  • N’~1~-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE

Uniqueness

The uniqueness of N’~1~-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1,2,3,4-TETRAHYDRO-2-NAPHTHALENYLOXY)ACETOHYDRAZIDE lies in its specific substitution pattern and the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its bromine, fluorine, or methoxy-substituted analogs, the chlorine atom provides distinct electronic and steric effects, potentially leading to different interaction profiles with biological targets and varying pharmacological properties.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(1,2,3,4-tetrahydronaphthalen-2-yloxy)acetamide

InChI

InChI=1S/C19H19ClN2O2/c20-17-8-5-14(6-9-17)12-21-22-19(23)13-24-18-10-7-15-3-1-2-4-16(15)11-18/h1-6,8-9,12,18H,7,10-11,13H2,(H,22,23)/b21-12+

InChI Key

OPFUXUPVEZEYQA-CIAFOILYSA-N

Isomeric SMILES

C1CC2=CC=CC=C2CC1OCC(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1CC2=CC=CC=C2CC1OCC(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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